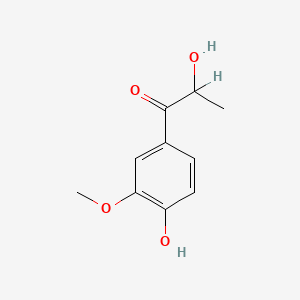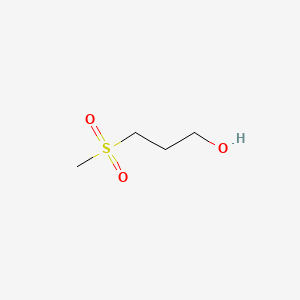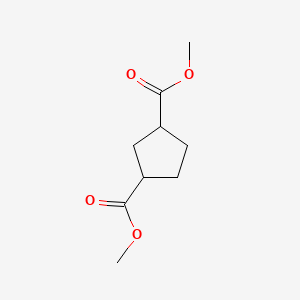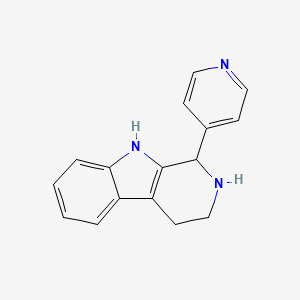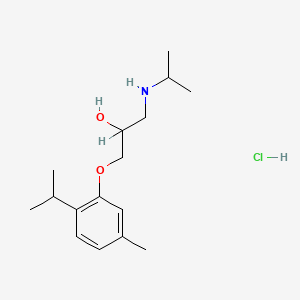
4-Fluoro-o-xylène
Vue d'ensemble
Description
4-Fluoro-o-xylene, also known as 4-fluoro-1,2-dimethylbenzene, is an organic compound with the molecular formula C8H9F. It is a derivative of o-xylene, where one of the hydrogen atoms on the benzene ring is replaced by a fluorine atom. This compound is a clear, colorless liquid at room temperature and is used in various chemical research and industrial applications .
Applications De Recherche Scientifique
4-Fluoro-o-xylene is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex fluorinated compounds.
Biology: Used in the study of fluorinated organic molecules and their interactions with biological systems.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs with improved metabolic stability and bioavailability.
Industry: Employed in the production of agrochemicals, dyes, and specialty chemicals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Fluoro-o-xylene can be synthesized through several methods. One common approach involves the fluorination of o-xylene using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions and yields 4-fluoro-o-xylene as the primary product.
Industrial Production Methods: In an industrial setting, 4-fluoro-o-xylene is produced through a continuous-flow nitration process of o-xylene. This method involves the reaction of o-xylene with a mixture of sulfuric acid and nitric acid under controlled temperature and flow conditions. The nitration process is optimized to achieve high yields and minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Fluoro-o-xylene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in halogenation, nitration, and sulfonation reactions. For example, nitration of 4-fluoro-o-xylene with nitric acid and sulfuric acid produces nitro derivatives.
Oxidation: Oxidation of 4-fluoro-o-xylene can lead to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Common Reagents and Conditions:
Halogenation: Chlorine or bromine in the presence of a catalyst such as iron(III) chloride.
Nitration: A mixture of concentrated nitric acid and sulfuric acid.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products:
Nitro Derivatives: Formed through nitration.
Carboxylic Acids: Formed through oxidation.
Mécanisme D'action
The mechanism of action of 4-fluoro-o-xylene primarily involves electrophilic aromatic substitution reactions. The fluorine atom on the benzene ring influences the reactivity and orientation of the compound in these reactions. The presence of the fluorine atom can enhance the compound’s stability and alter its electronic properties, making it a valuable intermediate in various chemical processes .
Comparaison Avec Des Composés Similaires
o-Xylene: The parent compound without the fluorine substitution.
4-Chloro-o-xylene: Similar structure with a chlorine atom instead of fluorine.
4-Bromo-o-xylene: Similar structure with a bromine atom instead of fluorine.
Uniqueness: 4-Fluoro-o-xylene is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects compared to its non-fluorinated counterparts. These effects can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound in both research and industrial applications .
Propriétés
IUPAC Name |
4-fluoro-1,2-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F/c1-6-3-4-8(9)5-7(6)2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHBENDEZDFJNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00291512 | |
| Record name | 4-Fluoro-o-xylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00291512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
452-64-2 | |
| Record name | 4-Fluoro-1,2-dimethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=452-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-o-xylene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76082 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Fluoro-o-xylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00291512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluoro-o-xylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens to 4-fluoro-o-xylene under corona discharge conditions?
A: When 4-fluoro-o-xylene is subjected to corona discharge, it undergoes fragmentation, leading to the formation of two isomeric benzyl-type radicals: 2-methyl-4-fluorobenzyl and 2-methyl-5-fluorobenzyl radicals. This was confirmed through the observation and analysis of vibronic emission spectra in the visible region. []
Q2: Can you elaborate on the spectroscopic data obtained for the generated radicals?
A: The research successfully determined the electronic energy of the D1 → D0 transition for both 2-methyl-4-fluorobenzyl and 2-methyl-5-fluorobenzyl radicals. Additionally, the study identified several vibrational mode frequencies in the D0 state of each isomer. This information provides valuable insights into the energy levels and vibrational characteristics of these radicals. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![8-Bromo-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1295620.png)
